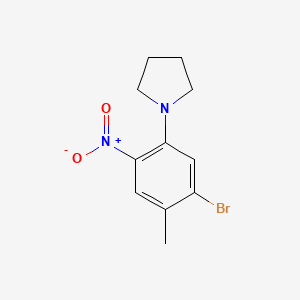

1-(5-Bromo-4-methyl-2-nitrophenyl)pyrrolidine

Description

1-(5-Bromo-4-methyl-2-nitrophenyl)pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring attached to a brominated nitrophenyl group

Properties

Molecular Formula |

C11H13BrN2O2 |

|---|---|

Molecular Weight |

285.14 g/mol |

IUPAC Name |

1-(5-bromo-4-methyl-2-nitrophenyl)pyrrolidine |

InChI |

InChI=1S/C11H13BrN2O2/c1-8-6-11(14(15)16)10(7-9(8)12)13-4-2-3-5-13/h6-7H,2-5H2,1H3 |

InChI Key |

MUQFISYMVULLHI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1Br)N2CCCC2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(5-Bromo-4-methyl-2-nitrophenyl)pyrrolidine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-4-methyl-2-nitroaniline and pyrrolidine.

Reaction Conditions: The reaction is usually carried out under reflux conditions in the presence of a suitable solvent like ethanol or acetonitrile.

Catalysts and Reagents: Common reagents include base catalysts such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Purification: The product is purified using techniques like recrystallization or column chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

1-(5-Bromo-4-methyl-2-nitrophenyl)pyrrolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitro derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can convert the nitro group to an amino group.

Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as thiols, amines, or alkoxides under appropriate conditions.

Scientific Research Applications

1-(5-Bromo-4-methyl-2-nitrophenyl)pyrrolidine has several applications in scientific research:

Medicinal Chemistry: The compound is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

Materials Science: It is employed in the development of advanced materials with specific electronic or optical properties.

Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-4-methyl-2-nitrophenyl)pyrrolidine involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes or receptors, leading to modulation of their activity.

Pathways Involved: The exact pathways depend on the specific application, but common pathways include signal transduction and metabolic pathways.

Comparison with Similar Compounds

1-(5-Bromo-4-methyl-2-nitrophenyl)pyrrolidine can be compared with other similar compounds:

Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-dione share structural similarities but differ in their biological activities and applications.

Brominated Aromatics: Compounds such as 1-(5-Bromo-2-nitrophenyl)pyrrolidine have similar brominated aromatic structures but may exhibit different reactivity and properties.

Biological Activity

1-(5-Bromo-4-methyl-2-nitrophenyl)pyrrolidine is a synthetic compound with a unique structure that suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on antimicrobial and anticancer properties, and synthesizes findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

- Molecular Formula : C11H13BrN4O2

- Molecular Weight : 303.15 g/mol

The compound features a bromine atom and a nitro group attached to a phenyl ring, which connects to a pyrrolidine ring substituted with a methyl group. This structural configuration is significant for its biological interactions.

Antimicrobial Activity

1-(5-Bromo-4-methyl-2-nitrophenyl)pyrrolidine has been investigated for its antimicrobial properties. Studies indicate that it exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

| Pseudomonas aeruginosa | 15 µg/mL |

The mechanism of action appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways, leading to growth inhibition .

Anticancer Properties

Research has also highlighted the potential anticancer effects of this compound. Preliminary studies suggest that it may induce apoptosis in various cancer cell lines, particularly those associated with leukemia and solid tumors.

Mechanism of Action :

- Reactive Intermediate Formation : The nitro group can be reduced to an amino group, creating reactive species that can bind to DNA or proteins, disrupting normal cellular functions.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, contributing to its anticancer effects .

Table 2: Anticancer Activity Data

| Cancer Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| HL-60 (Leukemia) | 10 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 15 | Cell cycle arrest |

| A549 (Lung Cancer) | 12 | Inhibition of proliferation |

Case Studies

Recent studies have provided insights into the biological activities of pyrrolidine derivatives, including 1-(5-Bromo-4-methyl-2-nitrophenyl)pyrrolidine:

- Sreekanth and Jha (2020) reported the synthesis of pyrrolidine derivatives with notable antibacterial activity against Gram-negative bacteria .

- A study by Huang et al. (2015) highlighted the antibacterial properties of similar compounds, reinforcing the potential of pyrrolidine frameworks in drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.